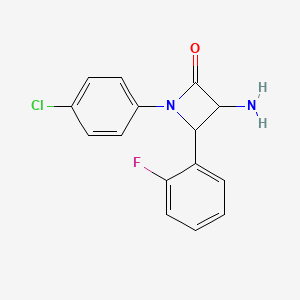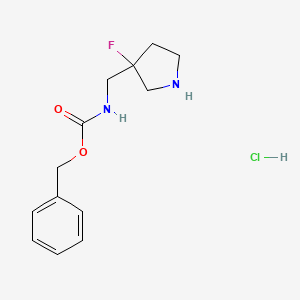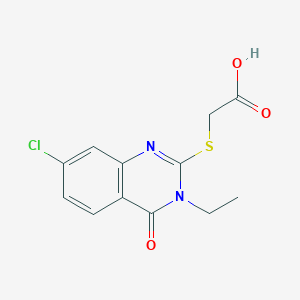
6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Substitution Reactions: Introduction of the 3-aminophenyl group and the isopropylamino group can be achieved through substitution reactions using suitable reagents and catalysts.
Final Modifications: Hydroxylation at the 7th position can be carried out using specific oxidizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the quinazoline core or the amino groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
科学的研究の応用
6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if the compound is being studied for its anti-cancer properties, it might inhibit specific kinases or interfere with DNA replication. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 6-(3-Aminophenyl)-2-(methylamino)quinazolin-7-ol
- 6-(3-Aminophenyl)-2-(ethylamino)quinazolin-7-ol
- 6-(3-Aminophenyl)-2-(propylamino)quinazolin-7-ol
Uniqueness
6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol may exhibit unique properties due to the specific arrangement of functional groups, which can influence its reactivity, biological activity, and overall stability compared to similar compounds.
特性
CAS番号 |
914395-75-8 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC名 |
6-(3-aminophenyl)-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C17H18N4O/c1-10(2)20-17-19-9-12-7-14(16(22)8-15(12)21-17)11-4-3-5-13(18)6-11/h3-10,22H,18H2,1-2H3,(H,19,20,21) |
InChIキー |
WTOSWDJBRZBXQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC(=CC=C3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate](/img/structure/B15062872.png)

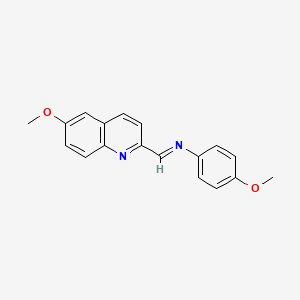
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15062904.png)
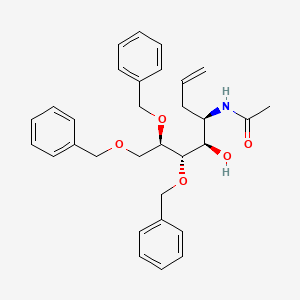
![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
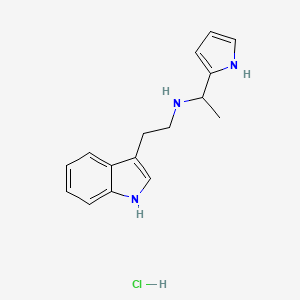
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
